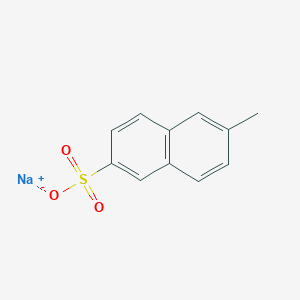
Sodium menasylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium menasylate is an organic compound with the molecular formula C11H9NaO3S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a sulfonic acid group and a methyl group attached to the naphthalene ring. This compound is commonly used in various industrial applications, particularly in the production of dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
Sodium menasylate can be synthesized through the sulfonation of 6-methylnaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide or sodium carbonate. The reaction typically involves heating 6-methylnaphthalene with concentrated sulfuric acid to introduce the sulfonic acid group. The resulting sulfonic acid is then neutralized with a sodium base to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where 6-methylnaphthalene is fed into a reactor containing sulfuric acid. The reaction mixture is then neutralized with sodium hydroxide or sodium carbonate, and the product is isolated through filtration and drying.
化学反応の分析
Types of Reactions
Sodium menasylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Oxidation of this compound can yield sulfonic acid derivatives with additional functional groups.
Reduction: Reduction reactions typically produce sulfonate salts.
Substitution: Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
科学的研究の応用
Sodium menasylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a reagent in various biological experiments.
Industry: The compound is widely used in the production of surfactants, dispersants, and other industrial chemicals.
作用機序
The mechanism of action of Sodium menasylate involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, affecting their structure and function. The compound can also participate in various chemical reactions, altering the properties of the molecules it interacts with.
類似化合物との比較
Similar Compounds
6-Hydroxy-2-naphthalenesulfonic acid sodium salt: Similar in structure but with a hydroxyl group instead of a methyl group.
2-Naphthalenesulfonic acid sodium salt: Lacks the methyl group present in Sodium menasylate.
2-Naphthalenesulfonic acid, polymer with formaldehyde, sodium salt: A polymeric form with different properties and applications.
Uniqueness
This compound is unique due to the presence of both a methyl group and a sulfonic acid group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in specific industrial and research applications.
特性
CAS番号 |
13035-04-6 |
|---|---|
分子式 |
C11H9NaO3S |
分子量 |
244.24 g/mol |
IUPAC名 |
sodium;6-methylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C11H10O3S.Na/c1-8-2-3-10-7-11(15(12,13)14)5-4-9(10)6-8;/h2-7H,1H3,(H,12,13,14);/q;+1/p-1 |
InChIキー |
WCUGDZILGGPIEZ-UHFFFAOYSA-M |
SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
異性体SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
正規SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
13035-04-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















